Researchers use cefixime to assess the susceptibility of bacteria to this antibiotic. This helps determine if cefixime is an appropriate treatment for a specific infection. [Source: National Institutes of Health, National Center for Biotechnology Information "[National Institutes of Health National Center for Biotechnology Information]"()]
Cefixime's efficacy is compared with other antibiotics to evaluate its effectiveness and identify the most suitable treatment option for different infections. [Source: Nature Research "[Journal article]"()]
Research explores cefixime as a potential alternative treatment for infections where other antibiotics are less effective or contraindicated. For instance, studies investigate cefixime for syphilis treatment where penicillin allergies exist. [Source: Oxford Academic ""]
Cefixime is a broad-spectrum antibiotic classified as a third-generation semisynthetic cephalosporin. It is primarily used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The chemical formula for cefixime is , with a molar mass of approximately 453.44 g/mol. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .
Cefixime was patented in 1979 and received approval for medical use in the United States in 1989. It is included in the World Health Organization's List of Essential Medicines, indicating its importance in a basic health system . The drug is available in various forms, including oral tablets, capsules, and powders for reconstitution .
Cefixime's antibacterial activity arises from its ability to bind to penicillin-binding proteins (PBPs) in bacteria. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall formation. The resulting disruption leads to bacterial cell death, particularly effective against rapidly growing organisms . Cefixime demonstrates stability against certain beta-lactamases, enzymes that typically confer resistance to other beta-lactam antibiotics .
Cefixime exhibits bactericidal properties due to its mechanism of action targeting the bacterial cell wall. It is effective against a range of pathogens, including Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae. The drug's bioavailability ranges from 30% to 50%, with peak plasma concentrations reached approximately 2-6 hours post-administration . Side effects may include gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain; severe allergic reactions are also possible but rare .
The synthesis of cefixime involves several steps starting from 7-aminocephalosporanic acid (7-ACA). Key steps include:
The synthetic routes are designed to ensure high yield and purity while minimizing by-products .
Cefixime is primarily used for treating:
It may also be used off-label for other infections based on clinical judgment .
Cefixime can interact with various medications, affecting their efficacy or increasing the risk of side effects. Notable interactions include:
Patients should always inform healthcare providers about all medications they are taking to avoid adverse interactions .
Cefixime belongs to a class of antibiotics known as cephalosporins. Other similar compounds include:
Compound Name | Generation | Spectrum of Activity | Unique Features |
---|---|---|---|
Ceftriaxone | Third | Broad-spectrum | Long half-life; often used for serious infections |
Ceftazidime | Third | Broad-spectrum | Effective against Pseudomonas aeruginosa |
Cefuroxime | Second | Broad-spectrum | More effective against Gram-positive bacteria |
Cephalexin | First | Narrow-spectrum | Primarily effective against Gram-positive cocci |
Ceftobiprole | Fifth | Broad-spectrum | Active against methicillin-resistant Staphylococcus aureus |
Cefixime's unique stability against certain beta-lactamases distinguishes it from earlier cephalosporins, making it particularly useful in treating infections caused by resistant strains .
Irritant;Health Hazard